molecular formula C25H25ClN4O3 B3957007 5-[4-(2-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-NITRO-N-(1-PHENYLETHYL)ANILINE

5-[4-(2-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-NITRO-N-(1-PHENYLETHYL)ANILINE

Cat. No.: B3957007
M. Wt: 464.9 g/mol
InChI Key: JSNPFLYQYBNJTP-UHFFFAOYSA-N
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Description

5-[4-(2-Chlorobenzoyl)piperazin-1-yl]-2-nitro-N-(1-phenylethyl)aniline is a complex organic compound that features a piperazine ring substituted with a 2-chlorobenzoyl group and a nitroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-nitro-N-(1-phenylethyl)aniline typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often require the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis, which allows for the efficient and scalable production of piperazine derivatives . These methods are advantageous due to their high yields and the ability to produce large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

5-[4-(2-Chlorobenzoyl)piperazin-1-yl]-2-nitro-N-(1-phenylethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a palladium catalyst for reduction reactions, and nucleophiles such as amines for substitution reactions.

Major Products

The major products formed from these reactions include reduced amine derivatives and substituted piperazine compounds, which can be further utilized in various chemical syntheses.

Scientific Research Applications

5-[4-(2-Chlorobenzoyl)piperazin-1-yl]-2-nitro-N-(1-phenylethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-nitro-N-(1-phenylethyl)aniline involves its interaction with specific molecular targets. For instance, it may act as an acetylcholinesterase inhibitor, which is relevant in the treatment of neurological disorders such as Alzheimer’s disease . The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(2-Chlorobenzoyl)piperazin-1-yl]-2-nitro-N-(1-phenylethyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with a nitroaniline moiety and a chlorobenzoyl group makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(2-chlorophenyl)-[4-[4-nitro-3-(1-phenylethylamino)phenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN4O3/c1-18(19-7-3-2-4-8-19)27-23-17-20(11-12-24(23)30(32)33)28-13-15-29(16-14-28)25(31)21-9-5-6-10-22(21)26/h2-12,17-18,27H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNPFLYQYBNJTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=C(C=CC(=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[4-(2-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-NITRO-N-(1-PHENYLETHYL)ANILINE
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5-[4-(2-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-NITRO-N-(1-PHENYLETHYL)ANILINE
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5-[4-(2-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-NITRO-N-(1-PHENYLETHYL)ANILINE

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